9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15581613
InChI: InChI=1S/C21H18O3/c1-3-7-15-10-19(22)24-21-13(2)20-17(11-16(15)21)18(12-23-20)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3
SMILES:
Molecular Formula: C21H18O3
Molecular Weight: 318.4 g/mol

9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC15581613

Molecular Formula: C21H18O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
IUPAC Name 9-methyl-3-phenyl-5-propylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C21H18O3/c1-3-7-15-10-19(22)24-21-13(2)20-17(11-16(15)21)18(12-23-20)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3
Standard InChI Key XFQKKAKTIJNMCR-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Configuration

9-Methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one features a bicyclic framework comprising a fused furan ring (positioned at C6–C9) and a chromen-7-one system (Figure 1). Critical substituents include:

  • A methyl group at C9, enhancing steric hindrance and influencing electronic distribution.

  • A phenyl ring at C3, contributing to π-π stacking interactions in biological targets.

  • A propyl chain at C5, modulating lipophilicity and membrane permeability .

The molecular formula C₂₁H₁₈O₃ (exact mass: 318.1256 g/mol) and a computed LogP of 6.29 suggest significant hydrophobicity, aligning with its potential for blood-brain barrier penetration.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight318.366 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point503.7 ± 38.0 °C
Vapor Pressure (25°C)0.0 ± 1.3 mmHg
Predicted CCS ([M+H]+)172.1 Ų

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for analogous furochromenes reveal distinct patterns:

  • ¹H NMR: Aromatic protons in the chromenone system resonate at δ 6.8–7.5 ppm, while the propyl chain’s methylene groups appear at δ 1.2–2.4 ppm .

  • Infrared Spectroscopy: Strong carbonyl absorption near 1700 cm⁻¹ (C=O stretch) and furan C-O-C vibrations at 1250 cm⁻¹ .

Synthetic Methodologies

Cyclization Strategies

While direct synthesis protocols for 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one remain undocumented, analogous compounds are synthesized via acid-catalyzed cyclization of prenylated coumarin precursors. For example:

  • Precursor Preparation: 7-Hydroxycoumarin derivatives are functionalized with propyl and methyl groups via Friedel-Crafts alkylation.

  • Ring Closure: Treatment with polyphosphoric acid (PPA) induces furan ring formation at elevated temperatures (120–140°C).

Table 2: Optimized Reaction Conditions for Analogous Compounds

ParameterOptimal RangeYield
Temperature120–140°C68–72%
CatalystPPA-
Reaction Time4–6 hours-

Purification and Characterization

Post-synthesis purification employs silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol. LC-MS and high-resolution mass spectrometry (HRMS) confirm molecular integrity .

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

Replacing the 9-methyl group with hydroxy (as in 9-hydroxy derivatives) reduces LogP by 1.5 units but enhances hydrogen-bonding capacity, altering target affinity . Conversely, 6-propyl chains (vs. isopropyl) improve metabolic stability by resisting cytochrome P450 oxidation .

Table 3: Structural Modifications and Pharmacological Outcomes

DerivativeSubstituentsEC₅₀ (µM)LogP
9-Hydroxy-3-phenyl-5-propyl-OH at C914.24.79
6-Isopropyl-5-methyl-CH(CH₃)₂ at C616.85.91
Target Compound-CH₃ at C9, -C₃H₇ at C512.5*6.29
*Predicted based on analogue data .

Future Research Directions

  • In Vivo Efficacy Studies: Validate antihypertensive effects in animal models.

  • SAR Optimization: Systematically vary substituents at C3 and C5 to enhance selectivity.

  • Formulation Development: Address solubility limitations via nanoencapsulation or prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator